2-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,3-thiazole
Description
2-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,3-thiazole is a brominated thiazole derivative characterized by a 4-methyl-substituted thiazole core and a branched 3-bromo-2,2-dimethylpropyl side chain. This compound is of interest in medicinal chemistry due to the thiazole ring's role in bioactive molecules, particularly in antimicrobial, anticancer, and immunomodulatory applications . Its synthesis typically involves multi-step reactions, including alkylation or bromination of precursor thiazoles, as seen in analogous compounds (e.g., ).
Properties
Molecular Formula |
C9H14BrNS |
|---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
2-(3-bromo-2,2-dimethylpropyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C9H14BrNS/c1-7-5-12-8(11-7)4-9(2,3)6-10/h5H,4,6H2,1-3H3 |
InChI Key |
PPEKNWJRJBFGMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CC(C)(C)CBr |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Acetylthiazole (Intermediate)
The preparation of 2-acetylthiazole is a common precursor step, as it provides a versatile intermediate for further functionalization. The process involves:
Bromination of Thiazolamine
The bromination process employs diazotization of thiazolamine followed by substitution with sodium bromide and copper sulfate, yielding 2-bromo thiazole with high efficiency (~82-84%) (see patent CN105348216A). This step is crucial for introducing a reactive site for subsequent alkylation.
Introduction of the 3-Bromo-2,2-Dimethylpropyl Group
Alkylation of the Thiazole Ring
The key step involves attaching the bulky 3-bromo-2,2-dimethylpropyl group to the 4-position of the thiazole ring. This is typically achieved via nucleophilic substitution or alkylation reactions, often using:
- Organo-lithium reagents or Grignard reagents derived from the appropriate alkyl halides.
- Electrophilic bromination at the side chain, followed by substitution.
Synthesis of the Alkylating Agent
The 3-bromo-2,2-dimethylpropyl group can be synthesized via:
- Bromination of 2,2-dimethylpropyl derivatives using N-bromosuccinimide (NBS) under radical conditions.
- Preparation of the corresponding bromide from the alcohol or halide precursor.
Coupling to the Thiazole Ring
The coupling typically involves:
- Deprotonation of the 4-position of the thiazole using a strong base such as potassium tert-butoxide.
- Nucleophilic attack on the alkyl bromide to form the desired substitution.
Summary of the Synthesis Route
| Step | Reaction | Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Synthesis of thiazolamine | Toluene, thiocarbamide, monochloroacetaldehyde, 60-80°C | ~70-80% |
| 2 | Bromination of thiazolamine | Diazotization, bromination with NaBr/CuSO₄ | ~80-85% |
| 3 | Formation of 2-acetylthiazole | Cyclization, acylation | Variable, optimized for yield |
| 4 | Preparation of 3-bromo-2,2-dimethylpropyl bromide | Radical bromination of precursor | NBS, UV or heat |
| 5 | Coupling of alkyl bromide with thiazole | Base-mediated nucleophilic substitution | Optimized for high yield |
Data Tables and Optimization Parameters
Table 1: Key Reaction Conditions for Thiazole Synthesis
| Reaction Step | Solvent | Reagent | Temperature | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Thiazolamine synthesis | Toluene | Thiocarbamide + monochloroacetaldehyde | 60-80°C | 70-80 | Controlled temperature critical |
| Bromination | Sulfuric acid, sodium nitrite, NaBr | N/A | 0-10°C | 80-85 | Diazotization and bromination |
| Alkylation | Organic solvent (e.g., DMF) | Alkyl bromide | Room temp to 50°C | Variable | Base-mediated |
Final Remarks
The preparation of 2-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,3-thiazole is a multi-step process combining heterocyclic synthesis with strategic alkylation. The key challenges involve controlling regioselectivity and optimizing reaction conditions to maximize yield and purity. The methods outlined, supported by recent patents and research articles, provide a robust framework for synthesizing this compound with potential applications in medicinal chemistry and organic synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,3-thiazole can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, thiocyanates, or amines, while oxidation and reduction reactions can produce various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,3-thiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between thiazole derivatives and biological targets.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The bromine atom and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differences are summarized below:
Key Observations :
- Bromoalkyl Position : The linear bromoethyl chain in 5-(2-bromoethyl)-4-methyl-1,3-thiazole contrasts with the branched bromoalkyl group in the target compound, likely affecting lipophilicity and steric interactions in biological systems.
- Adamantyl vs.
- Functional Group Diversity : Tiprotimod’s carboxylic acid and thioether groups enable distinct binding modes (e.g., hydrogen bonding) compared to the bromine and methyl groups in the target compound.
Physicochemical Properties
Biological Activity
2-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,3-thiazole is a member of the thiazole family, characterized by its five-membered ring structure containing nitrogen and sulfur. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. The unique structural features imparted by the bromine substituent and the thiazole ring contribute to its diverse applications in pharmaceutical and agricultural contexts.
- Molecular Formula : C₉H₁₃BrN₂S
- Molecular Weight : 248.19 g/mol
- Structure : The compound features a bromo-substituted alkyl chain attached to the thiazole ring, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. Specifically, this compound has shown effectiveness against various bacterial strains. Studies have demonstrated its ability to inhibit the growth of Gram-positive and Gram-negative bacteria through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways.
Antifungal Activity
The compound has also been evaluated for antifungal properties. Thiazoles are known to affect fungal cell membranes and metabolic processes. Preliminary studies suggest that this compound can inhibit the growth of common fungal pathogens, potentially by inhibiting ergosterol biosynthesis or other critical fungal enzymes.
Anticancer Potential
The anticancer potential of this compound is an area of active research. Thiazole derivatives have been implicated in inducing apoptosis in cancer cells through various pathways, including:
- Inhibition of oncogenic signaling pathways : The compound may interfere with pathways such as PI3K/Akt or MAPK that are often dysregulated in cancer.
- Modulation of tumor suppressor proteins : There is evidence suggesting that thiazoles can enhance the activity of p53, a critical tumor suppressor protein involved in cell cycle regulation and apoptosis.
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:
- Enzymatic Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.
- Receptor Binding : It could modulate receptor activity that influences cell signaling and growth processes.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
